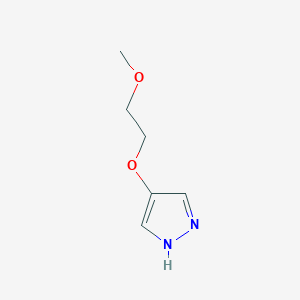

4-(2-Methoxyethoxy)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-9-2-3-10-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDZWRHGEILCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304740 | |

| Record name | 4-(2-Methoxyethoxy)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14884-02-7 | |

| Record name | 4-(2-Methoxyethoxy)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14884-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyethoxy)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies

Regioselective Synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole Core

The construction of the this compound scaffold with precise control over the substituent placement is paramount. This is typically achieved through a multi-step process involving the synthesis of a key precursor followed by the formation of the pyrazole (B372694) ring.

O-Alkylation Precursor Synthesis

A key strategy for introducing the 2-methoxyethoxy group at the 4-position of the pyrazole ring involves the O-alkylation of a 4-hydroxypyrazole precursor. The synthesis of this precursor can be accomplished through various methods, with a notable approach involving the oxidation of a pyrazole-4-boronic acid ester.

A common route begins with the synthesis of a pyrazole-4-boronic acid pinacol (B44631) ester. This intermediate can then be oxidized to the corresponding 4-hydroxypyrazole. For instance, treatment of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an oxidizing agent like hydrogen peroxide in the presence of a base such as sodium hydroxide (B78521) can yield 4-hydroxypyrazole. chemicalbook.com

Once the 4-hydroxypyrazole is obtained, the 2-methoxyethoxy group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with a 2-methoxyethyl halide, for example, 2-methoxyethyl bromide or 2-methoxyethyl chloride. The choice of base and solvent is crucial for the efficiency of this O-alkylation step.

Table 1: Representative Reagents for O-Alkylation Precursor Synthesis

| Step | Reagent/Reactant | Purpose |

| Precursor Formation | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Boronic ester precursor |

| Hydrogen Peroxide (H₂O₂) | Oxidizing agent | |

| Sodium Hydroxide (NaOH) | Base for oxidation | |

| O-Alkylation | 4-Hydroxypyrazole | Key intermediate |

| Sodium Hydride (NaH) | Base for deprotonation | |

| 2-Methoxyethyl bromide | Alkylating agent |

Cyclocondensation Approaches for Pyrazole Ring Formation

An alternative and widely used method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov To obtain a 4-alkoxy substituted pyrazole, a suitably functionalized 1,3-dicarbonyl compound is required.

One plausible strategy involves the use of a substituted malonic ester, such as diethyl 2-(2-methoxyethoxy)malonate. This specialized malonic ester can be synthesized and then reacted with a hydrazine source. The cyclocondensation reaction would lead to the formation of a pyrazolone (B3327878) intermediate, which can then be further modified to yield the desired this compound. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the malonic ester and the hydrazine. nih.gov

Post-Synthetic Functionalization of this compound

Once the this compound core is synthesized, its chemical reactivity can be exploited to introduce further functional groups, thereby expanding its molecular diversity and potential applications.

Vilsmeier-Haack Formylation for C-4 Derivatization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. chemmethod.comresearchgate.netarkat-usa.orgresearchgate.net Research has shown that pyrazoles, particularly those with electron-donating substituents, are susceptible to electrophilic substitution at the C-4 position. mdpi.com

Specifically, the Vilsmeier-Haack reaction has been successfully employed on a similar substrate, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole, resulting in dual functionalization. mdpi.com In this reaction, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, an electrophilic iminium species. This reagent then attacks the electron-rich C-4 position of the pyrazole ring, leading to the introduction of a formyl group (-CHO) after aqueous workup. This formylation provides a valuable synthetic handle for further transformations.

Table 2: Conditions for Vilsmeier-Haack Formylation

| Reagents | Solvent | Temperature | Outcome | Reference |

| POCl₃, DMF | DMF | 70 °C | Formylation at C-4 | chemmethod.com |

Elaboration of Side Chains via Nucleophilic Substitution

The 2-methoxyethoxy group itself is generally stable; however, if a more reactive handle is desired, a related precursor such as a 4-(2-haloethoxy)-1H-pyrazole can be synthesized. For instance, a compound containing a 2-chloroethoxy chain is of particular interest as it can be readily modified through nucleophilic substitution reactions. mdpi.com

The chlorine atom in the 2-chloroethoxy side chain serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles. This provides a versatile method for elaborating the side chain and introducing diverse functionalities. Examples of nucleophiles that can be employed include amines, thiols, and alkoxides, leading to the formation of aminoethoxy, thioethoxy, and other alkoxyethoxy side chains, respectively. This post-synthetic modification strategy significantly enhances the structural diversity of the pyrazole derivatives.

Modern Synthetic Techniques

To improve the efficiency, sustainability, and speed of the synthesis of this compound and its derivatives, modern synthetic techniques can be employed.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of the products compared to conventional heating methods. youtube.comnih.govnih.govarkat-usa.org The cyclocondensation and functionalization steps in the synthesis of pyrazoles are well-suited for microwave irradiation. For example, the Knorr pyrazole synthesis and the Vilsmeier-Haack reaction can often be accelerated under microwave conditions. researchgate.netnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. The synthesis of substituted pyrazoles can be achieved through various MCR strategies, potentially allowing for the construction of the this compound core or its derivatives in a more streamlined fashion.

Multi-component Reaction (MCR) Applications

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages, including atom economy, reduced reaction times, and simplified purification processes, making it a valuable tool for generating molecular diversity. nih.govderpharmachemica.com In the context of pyrazole synthesis, MCRs provide access to a wide array of densely functionalized and fused heterocyclic systems. nih.govpreprints.org

While specific MCRs for the direct synthesis of this compound are not extensively detailed, the methodologies are broadly applicable to the pyrazole scaffold. For instance, a four-component reaction involving (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) has been effectively used to produce 1,4-dihydropyrano[2,3-c]pyrazoles with high yields. nih.gov Another prominent example is the synthesis of 5-amino-1H-pyrazole-4-carbonitriles from aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) using a NiFe2O4 nanoparticle catalyst at room temperature. derpharmachemica.com These methods underscore the power of MCRs to build the core pyrazole ring system with various substituents in a convergent and efficient manner. nih.govderpharmachemica.com

Research has also demonstrated the utility of isocyanide-based MCRs, such as the Ugi reaction, to create hybrid molecules combining pyrazole and isoquinolone pharmacophores. nih.gov The versatility of MCRs is further highlighted by the synthesis of 1H-pyrazolo[3,4-b]quinolines, although the complexity of these reactions can sometimes lead to different products than anticipated. preprints.orgnih.gov

| Entry | Aldehyde (1) | Active Methylene (B1212753) Compound (2) | β-Ketoester (8a) / Malonate (8b) | Product | Yield (%) |

| 1 | 4-ClC6H4CHO | Malononitrile | Ethyl Acetoacetate | 9a | 93% |

| 2 | 4-O2NC6H4CHO | Malononitrile | Ethyl Acetoacetate | 9b | 91% |

| 3 | 4-MeOC6H4CHO | Malononitrile | Ethyl Acetoacetate | 9c | 88% |

| 4 | C6H5CHO | Diethyl Malonate | Diethyl Malonate | 10a | 85% |

| 5 | 4-ClC6H4CHO | Diethyl Malonate | Diethyl Malonate | 10b | 89% |

| Table 1: Example of a four-component synthesis of pyrano[2,3-c]pyrazole derivatives catalyzed by piperidine (B6355638) in an aqueous medium. nih.gov Data illustrates the versatility of MCRs in generating complex pyrazole-fused systems. |

Flow Chemistry Methodologies for Enhanced Efficiency

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering improved safety, efficiency, and scalability compared to traditional batch methods. nih.gov By pumping reagents through heated or cooled reactor coils, reactions can be performed at temperatures above the solvent's boiling point, enabling rapid transformations and precise control over reaction parameters. nih.gov This methodology is particularly advantageous for handling hazardous intermediates, as only small quantities exist at any given time. nih.gov

For the synthesis of pyrazoles, flow chemistry provides a modular and rapid approach to highly functionalized derivatives. nih.gov A notable application is the telescoped, multi-step synthesis of substituted pyrazoles where intermediates are generated and consumed in a continuous sequence without isolation. nih.gov One such process involves the in-situ formation of diazoalkanes followed by a [3+2] cycloaddition with alkynes to generate the pyrazole core. nih.gov This method avoids the isolation of potentially explosive diazoalkanes and allows for subsequent in-line modifications like N-alkylation or amidation. nih.gov

While a specific flow synthesis for this compound is not documented, general methods for producing substituted pyrazoles are well-established. For example, a flow setup for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto esters and hydrazine derivatives has been reported to achieve good to very good yields (62–82%) with excellent regioselectivity. mdpi.comnih.gov The significant reduction in reaction time is a key advantage; a reaction that takes 9 hours in a batch process was completed in just 16 minutes under flow conditions, demonstrating the enhanced efficiency of this methodology. mdpi.com

| Entry | R¹ | R² | Product | Residence Time | Yield (%) |

| 1 | Ph | OEt | 34a | 16 min | 82% |

| 2 | 4-Me-C6H4 | OEt | 34b | 16 min | 78% |

| 3 | 4-Cl-C6H4 | OEt | 34c | 16 min | 80% |

| 4 | 2-Thienyl | OEt | 34d | 16 min | 75% |

| 5 | Ph | Me | 34e | 16 min | 62% |

| Table 2: Representative flow synthesis of pyrazole-4-carboxylate derivatives (34). mdpi.comresearchgate.net This demonstrates the efficiency and high yields achievable with continuous flow processes for pyrazole synthesis. |

Derivatization from Pyrazole Carbaldehydes (e.g., C-3/C-5 Functionalization)

Pyrazole carbaldehydes are highly versatile intermediates in organic synthesis, serving as key building blocks for the construction of more complex and functionally diverse pyrazole-based scaffolds. digitellinc.comresearchgate.net The formyl group, particularly at the C-3, C-4, or C-5 positions, can be readily transformed into a wide range of other functional groups or used to build fused heterocyclic systems. digitellinc.comchemmethod.com

A primary method for introducing a formyl group onto the pyrazole ring is the Vilsmeier-Haack reaction. chemmethod.commdpi.com This reaction has been successfully employed for the dual functionalization of pyrazole precursors. In a relevant study, a 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole was subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide. mdpi.com This transformation simultaneously introduced a carbaldehyde group at the C-4 position and converted the methoxyethoxy side chain into a 2-chloroethoxy group, yielding 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in a moderate 48% yield. mdpi.com The resulting chloroethoxy chain is of particular interest as it can be readily modified via nucleophilic substitution. mdpi.com

The strategic placement of functionalized side chains at the C-3 and C-5 positions is also a key area of research. nih.gov A flexible synthetic route has been developed that begins with the coupling of protected alkynols with acid chlorides, followed by reaction with hydrazine to form the pyrazole nucleus. nih.gov Subsequent deprotection and chlorination provide 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles with various substituents at the C-5 position. nih.gov These chlorinated intermediates are valuable precursors for introducing thioether or phosphine (B1218219) ligands, demonstrating a clear pathway for C-3 functionalization. nih.gov The strategic derivatization of pyrazole carbaldehydes continues to be a cornerstone for developing novel molecules for various applications. digitellinc.comresearchgate.netnih.gov

| Starting Material | Reagents | Temperature | Time | Product | Yield (%) |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | 70 °C | 24 h | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48% |

| Table 3: Synthesis of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, which also functionalized the side chain. mdpi.com |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for assigning the core structure of 4-(2-Methoxyethoxy)-1H-pyrazole.

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the protons of the 2-methoxyethoxy side chain. The pyrazole protons at positions 3 and 5 would typically appear as singlets in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the ether oxygen. The methylene (B1212753) protons of the methoxyethoxy group would present as two triplets, and the methoxy (B1213986) group as a sharp singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons would confirm the substitution pattern, while the signals for the aliphatic carbons of the side chain would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3/H-5 | ~7.5 (s, 2H) | ~135.0 |

| C-4 | - | ~140.0 |

| O-CH₂ | ~4.1 (t, 2H) | ~69.0 |

| CH₂-O | ~3.7 (t, 2H) | ~71.0 |

| O-CH₃ | ~3.4 (s, 3H) | ~59.0 |

| N-H | ~12.5 (br s, 1H) | - |

Note: Predicted values are based on typical chemical shifts for pyrazole derivatives and ethers. Actual values may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities. It would be used to definitively link the proton signals of the methoxyethoxy group to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connection of the 2-methoxyethoxy substituent to the C-4 position of the pyrazole ring, by observing correlations between the O-CH₂ protons and the C-4 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing information about the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the protons of the side chain and the pyrazole ring protons.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR or FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic side chain would appear around 3000-3150 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A strong absorption band around 1100-1200 cm⁻¹ would be characteristic of the C-O-C stretching of the ether linkage.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3150 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C=N Stretch | 1550 - 1620 |

| C-O-C Stretch (Ether) | 1100 - 1200 (strong) |

Mass Spectrometry Techniques: MS and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In standard MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₁₀N₂O₂), the expected exact mass would be calculated and compared with the experimental HRMS value to confirm its elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. asianpubs.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group. mdpi.comnih.gov The crystal packing would reveal how the molecules arrange themselves in the solid state, which is influenced by these intermolecular forces. mdpi.com For pyrazole-containing compounds, hydrogen-bonded dimers, trimers, or catemeric chains are common supramolecular motifs. mdpi.com

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Material Stability Profiles

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose. The profile of the mass loss can also provide insights into the decomposition mechanism. For many organic compounds, the analysis reveals a single or multi-step decomposition process. nih.gov

Complementary Analytical Methods (e.g., Elemental Analysis, Conductivity Measurements)

Beyond spectroscopic techniques, other analytical methods provide fundamental information regarding the elemental composition and electrical properties of a compound. For this compound, elemental analysis serves as a crucial tool for verifying its empirical formula, while conductivity measurements can offer insights into its electronic nature.

Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing quantitative data on the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample. This technique is used to confirm that the elemental composition of the synthesized compound matches its theoretical formula, C₆H₁₀N₂O₂. The experimental values obtained for Carbon (C), Hydrogen (H), and Nitrogen (N) are expected to align closely with the calculated theoretical percentages, typically within a margin of ±0.4%, which is a common standard for demonstrating the purity of a new compound. cardiff.ac.uk

While specific experimental data for this compound is not available in the surveyed literature, the theoretical values can be calculated from its molecular formula. This provides a benchmark for any future experimental verification.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 50.69 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.09 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.71 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.51 |

| Total | 142.158 | 100.00 |

Note: The data in this table is calculated based on the molecular formula C₆H₁₀N₂O₂.

In practice, a sample of the compound would be combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the elemental percentages. For many pyrazole derivatives, elemental analysis is a standard procedure reported alongside spectroscopic data to confirm the successful synthesis and purity of the target structure. nih.govnih.gov

Conductivity Measurements

Conductivity measurements are used to determine the ability of a substance to conduct an electric current. For organic molecules, this property is highly dependent on the electronic structure and the presence of charge carriers.

This compound, as a neutral, heterocyclic organic molecule, is not expected to be significantly conductive in its pure, solid, or liquid state. Its electrons are generally localized within the covalent bonds and the aromatic π-system, with a substantial energy gap between the valence and conduction bands, making it an electrical insulator.

Significant conductivity in pyrazole-based systems typically arises under specific conditions:

Protonation or Deprotonation: In acidic or basic solutions, the pyrazole ring can be protonated or deprotonated, forming ionic species that can contribute to the conductivity of the solution. acs.org

Metal Complexation: Coordination of the pyrazole nitrogen atoms to a metal center can alter the electronic properties of the system, sometimes leading to conductive materials.

Polymerization: Incorporation into a conjugated polymer backbone can create a pathway for electron delocalization, resulting in semiconducting or conducting materials.

No studies reporting the conductivity of pure this compound were found in the reviewed literature, which is consistent with the expectation that neutral, non-polymeric organic molecules of this type are typically insulators.

Theoretical and Computational Investigations

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

No specific molecular modeling or docking studies for 4-(2-Methoxyethoxy)-1H-pyrazole investigating its binding mechanisms with biological receptors were identified in the available literature. Such studies are crucial for understanding the potential therapeutic applications of a compound by simulating its interaction with protein targets at an atomic level. This typically involves predicting the preferred binding poses, calculating binding affinities, and identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. The absence of this data indicates a gap in the understanding of the specific molecular recognition profile of this compound.

Quantitative Structure-Property Relationship (QSPR) Analysis

There are no dedicated Quantitative Structure-Property Relationship (QSPR) analyses for this compound reported in the scientific literature. QSPR studies establish mathematical relationships between the structural features of molecules and their physicochemical properties. For this compound, such an analysis could predict properties like solubility, boiling point, or electronic characteristics based on its molecular descriptors. The lack of QSPR models specific to this pyrazole (B372694) derivative means that its physical and electronic properties must be determined experimentally rather than through established predictive models.

Reaction Mechanism Studies through Computational Chemistry

No computational studies detailing the reaction mechanisms involving this compound were found. Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. Such investigations could provide valuable insights into the synthesis of this compound or its subsequent chemical transformations. Without these studies, the mechanistic details of its formation and reactivity remain speculative and reliant on general principles of organic chemistry.

Prediction of Spectroscopic Parameters

There is no available research that reports the computational prediction of spectroscopic parameters for this compound. Theoretical calculations, often using methods like Density Functional Theory (DFT), are commonly employed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be invaluable for aiding in the structural elucidation and characterization of newly synthesized compounds. The absence of such computational data means that the interpretation of experimentally obtained spectra for this compound cannot be supported by theoretical predictions.

Chemical Transformations and Building Block Utility

Role as a Versatile Synthon in Heterocyclic Chemistry

The pyrazole (B372694) ring is a foundational scaffold in medicinal and materials chemistry. globalresearchonline.netnih.gov The compound 4-(2-Methoxyethoxy)-1H-pyrazole serves as a versatile synthon, or building block, for the synthesis of more elaborate heterocyclic compounds. The reactivity of the pyrazole core is characterized by several key features that chemists can exploit. The nitrogen atom at the N1 position possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic and ready to react with various electrophiles. orientjchem.org This allows for the introduction of a wide range of substituents at this position.

Furthermore, the carbon positions on the pyrazole ring can be functionalized. For instance, the introduction of a formyl group via reactions like the Vilsmeier-Haack formylation creates a reactive handle. nih.govnih.gov This aldehyde functionality can then participate in condensation reactions with various nucleophiles to construct new rings or be converted into other functional groups, such as carboxylic acids or amines, further expanding the synthetic possibilities. The methoxyethoxy side chain can also influence the compound's solubility and potentially participate in coordination with metal centers in certain applications.

Construction of Fused and Polycyclic Systems

A key application of functionalized pyrazoles is in the construction of fused heterocyclic systems, where another ring shares an edge with the pyrazole core. The Vilsmeier-Haack reaction is a particularly powerful tool in this context. mdpi.com Starting with a hydrazone precursor, this reaction introduces a carbaldehyde group, typically at the C4 position of the pyrazole ring. nih.gov

This newly installed aldehyde group on the pyrazole scaffold is a crucial stepping stone for cyclization reactions. For example, a 4-formyl pyrazole derivative can react with compounds containing active methylene (B1212753) groups or with various dinucleophiles to build fused ring systems. It has been demonstrated that pyrazole-4-carbaldehydes are effective precursors for synthesizing condensed systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. mdpi.com These fused bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. ontosight.ai

Reactivity Towards Electrophilic and Nucleophilic Reagents

The reactivity of this compound is dictated by the electronic nature of the pyrazole ring and its substituents. The pyrazole ring is considered an electron-rich heterocycle, which influences its reaction pathways.

Reactivity with Electrophiles: The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution due to the directing effects of the two nitrogen atoms. nih.govpharmaguideline.com A classic example of this is the Vilsmeier-Haack reaction, which involves an electrophilic aromatic substitution to install a formyl (-CHO) group. mdpi.com This reaction typically uses a Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov In a related pyrazole, the Vilsmeier-Haack reaction not only resulted in formylation at the C4 position but also led to the chlorination of the ether sidechain, showcasing a dual functionalization. mdpi.com

Reactivity with Nucleophiles: The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, the N1-proton is acidic and can be readily removed by a strong base. orientjchem.orgpharmaguideline.com This deprotonation generates a pyrazolate anion, which is a potent nucleophile. The resulting anion can react with a variety of electrophiles, such as alkyl halides or acyl chlorides, allowing for straightforward N-alkylation or N-acylation. This reactivity is fundamental to modifying the pyrazole scaffold and is a common first step in many synthetic sequences.

| Reaction Type | Reagent Class | Reactive Site on Pyrazole | Description |

|---|---|---|---|

| Electrophilic Substitution | Electrophiles (e.g., Vilsmeier reagent) | C4 Position | The electron-rich C4 position is susceptible to attack by electrophiles, leading to substitution, such as formylation. nih.gov |

| N-Deprotonation/Alkylation | Bases, followed by Electrophiles (e.g., Alkyl Halides) | N1 Position | The N1-proton is acidic and can be removed by a base. The resulting anion is a strong nucleophile that reacts with electrophiles. pharmaguideline.com |

Formation of Metal-Organic Frameworks (MOFs) with Pyrazole Carboxylic Acid Derivatives

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. aminer.orgmdpi.com Pyrazole-based ligands are excellent candidates for creating MOFs due to the ability of their nitrogen atoms to coordinate with metal centers. researchgate.net To be used as a primary linker, the pyrazole must typically possess connecting groups, with carboxylic acids being the most common.

A carboxylic acid derivative of this compound, such as this compound-3-carboxylic acid or this compound-5-carboxylic acid, would be an ideal organic linker for MOF synthesis. Such a derivative could be synthesized through a multi-step process, potentially involving the formylation of the C4 position followed by oxidation to a carboxylic acid, or through cyclocondensation reactions using appropriately substituted precursors.

Once synthesized, this pyrazole carboxylic acid linker can be reacted with various metal salts (e.g., zinc, zirconium, copper) under solvothermal conditions. researchgate.netresearchgate.net The metal ions coordinate with the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, leading to the self-assembly of a stable, porous, three-dimensional framework. dntb.gov.ua The resulting MOFs would possess features like high surface area, tunable pore sizes, and the functional characteristics imparted by the methoxyethoxy group, making them potentially useful in applications such as gas storage, separation, or catalysis. researchgate.net

Advanced Applications in Materials Science and Coordination Chemistry

Photophysical Applications of Pyrazole (B372694) Derivatives

The inherent aromaticity and diverse substitution possibilities of the pyrazole core make it an attractive building block for materials with tailored photophysical properties. The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining the absorption and emission characteristics of the resulting molecules. nih.gov

Design of Fluorescent Probes and Sensors

The design of fluorescent probes and sensors often relies on the principle of modulating the photophysical properties of a fluorophore through interaction with a specific analyte. Pyrazole derivatives have emerged as promising candidates for the fluorophore component in such sensors. nih.gov The introduction of an electron-donating group, such as the 2-methoxyethoxy group in 4-(2-Methoxyethoxy)-1H-pyrazole, can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in many fluorescent sensors. nih.gov

The ether oxygen atoms in the 2-methoxyethoxy side chain can also act as potential binding sites for metal ions. This dual functionality—an electron-donating substituent and a potential coordination site—makes this compound an interesting candidate for the development of selective fluorescent sensors. For instance, coordination of a metal ion to the ether oxygen could alter the electronic properties of the pyrazole ring, leading to a detectable change in the fluorescence signal (either "turn-on" or "turn-off").

While specific studies on fluorescent probes based solely on this compound are not extensively documented, the principles of fluorescent sensor design using functionalized pyrazoles are well-established. The following table summarizes the key characteristics of pyrazole-based fluorescent sensors, which can be extrapolated to predict the potential of this compound in this field.

| Feature | Description | Relevance to this compound |

| Fluorophore Core | The pyrazole ring serves as the core light-emitting unit. | The pyrazole ring provides the fundamental fluorophoric scaffold. |

| Receptor Unit | A functional group capable of selectively binding to an analyte. | The 2-methoxyethoxy group can act as a receptor for metal ions. |

| Signaling Mechanism | The process by which analyte binding leads to a change in fluorescence. | Analyte binding could modulate ICT or other photophysical processes. |

| Selectivity | The ability to detect a specific analyte in the presence of others. | The specific geometry and electronic nature of the methoxyethoxy chain could impart selectivity. |

Development of Optoelectronic and Photoluminescent Materials

The development of novel materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, is a rapidly advancing field. Pyrazole derivatives have been investigated as components of such materials due to their favorable electronic properties and thermal stability. researchgate.net The substitution pattern on the pyrazole ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in these devices.

The electron-donating nature of the 4-(2-methoxyethoxy) group is expected to raise the HOMO energy level of the pyrazole system. This can be advantageous in designing materials for use as hole-transporting layers or as part of the emissive layer in OLEDs. Furthermore, the flexible ether chain could influence the solid-state packing of the molecules, which in turn affects the bulk photophysical properties and device performance.

While there is a lack of specific reports on the use of this compound in optoelectronic devices, research on related 3-alkoxy-1H-pyrazole-4-carbaldehydes has shown their utility as precursors for various heterocyclic compounds with potential applications in materials science. researchgate.net The general properties of pyrazole-based optoelectronic materials are summarized below.

| Property | Description | Potential Impact of the 4-(2-Methoxyethoxy) Group |

| Luminescence | Emission of light upon excitation. | The electron-donating group can enhance luminescence quantum yields. |

| Charge Transport | The ability to transport electrons and holes. | The substituent can be tuned to favor either hole or electron transport. |

| Thermal Stability | Resistance to decomposition at high temperatures. | The pyrazole core is known for its good thermal stability. |

| Processability | The ease with which the material can be fabricated into devices. | The flexible side chain may improve solubility and film-forming properties. |

Pyrazole-Based Ligands in Transition Metal Coordination Chemistry

The nitrogen atoms of the pyrazole ring are excellent donors for transition metal ions, making pyrazole derivatives versatile ligands in coordination chemistry. The functionalization of the pyrazole ring can introduce additional donor atoms, leading to multidentate ligands with unique coordination properties. researchgate.net

Synthesis of Novel Pyrazole-Derived Ligands

The synthesis of pyrazole-based ligands often involves the functionalization of a pre-formed pyrazole ring or the construction of the pyrazole ring from acyclic precursors. mdpi.com For this compound, its synthesis would likely involve the introduction of the methoxyethoxy group onto a 4-functionalized pyrazole precursor or the use of a precursor already containing this group in the pyrazole ring synthesis.

Once synthesized, this compound can be used as a building block for more complex ligands. For example, it can be incorporated into pincer-type ligands or used to create multidentate ligands where the ether oxygen atoms can also participate in coordination. The synthesis of such ligands allows for the creation of coordination complexes with specific geometries and electronic properties.

A general overview of synthetic strategies for pyrazole-based ligands is provided in the table below.

| Synthetic Strategy | Description | Applicability to this compound |

| Direct Functionalization | Introduction of substituents onto a pre-existing pyrazole ring. | The methoxyethoxy group could be introduced via nucleophilic substitution on a 4-halopyrazole. |

| Ring Construction | Building the pyrazole ring from acyclic precursors. | A precursor containing the methoxyethoxy group could be used in a cyclization reaction. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the desired ligand. | This could be an efficient method for synthesizing complex ligands incorporating the 4-(2-methoxyethoxy)pyrazole unit. mdpi.com |

Studies of Coordination Geometries and Metal-Ligand Bonding

The flexible nature of the methoxyethoxy chain allows it to adapt to the steric and electronic requirements of different metal ions, potentially leading to a variety of coordination modes. The study of the resulting coordination geometries and the nature of the metal-ligand bonding is crucial for understanding the properties and reactivity of these complexes. X-ray crystallography is a key technique for determining the precise arrangement of atoms in the solid state.

The potential coordination modes of this compound are summarized in the following table.

| Coordination Mode | Description | Potential Outcome |

| Monodentate | Coordination through one of the pyrazole nitrogen atoms. | Formation of simple coordination complexes. |

| Bidentate (N,N') | Bridging two metal centers through both pyrazole nitrogen atoms. | Formation of dinuclear or polynuclear complexes. |

| Bidentate (N,O) | Chelation to a single metal center through a pyrazole nitrogen and an ether oxygen. | Formation of stable chelate complexes with specific geometries. |

| Tridentate (N,O,O') | Coordination involving a pyrazole nitrogen and both ether oxygens. | Possible with longer, more flexible ether chains or in specific metal environments. |

Functionalized Pyrazole-Metal Complexes in Catalysis

Metal complexes containing functionalized pyrazole ligands have shown significant promise as catalysts in a variety of organic transformations. mdpi.comnih.gov The electronic and steric properties of the ligand can be fine-tuned by changing the substituents on the pyrazole ring, which in turn influences the catalytic activity and selectivity of the metal center.

The 2-methoxyethoxy group in this compound can play several roles in a catalytic context. Its electron-donating nature can modulate the electron density at the metal center, affecting its reactivity. The ether functionality could also influence the solubility of the catalyst in different reaction media. Furthermore, if the ether oxygen participates in coordination, it can create a specific steric environment around the metal center, which can be beneficial for controlling the selectivity of a catalytic reaction. While specific catalytic applications of complexes with this compound are not widely reported, the use of pyrazole-based ligands with pendant donors is an active area of research.

The table below outlines potential catalytic applications for metal complexes of this compound based on the known catalytic activity of related pyrazole complexes.

| Catalytic Reaction | Role of the Ligand | Potential Advantage of the Methoxyethoxy Group |

| Polymerization | Controls the stereochemistry and molecular weight of the polymer. nih.gov | The steric bulk and electronic properties could influence monomer insertion. |

| Cross-Coupling Reactions | Stabilizes the active metal species and influences selectivity. | The electron-donating nature could enhance the catalytic activity of late transition metals. |

| Oxidation Catalysis | Modulates the redox potential of the metal center. | The ether group could provide a hemilabile binding site, facilitating substrate access. |

| Hydrogenation | Creates a specific coordination environment for substrate activation. | The flexible side chain could create a chiral pocket in asymmetric catalysis. |

Energetic Materials Research (Nitrogen-Rich Pyrazoles)

The field of energetic materials is continuously searching for new compounds that offer improved performance, enhanced stability, and greater safety compared to traditional explosives like TNT and RDX. nih.gov In this pursuit, nitrogen-rich heterocyclic compounds have emerged as a promising class of materials. science.govosti.gov Their high nitrogen content contributes to a large positive heat of formation, which is a primary source of energy release upon decomposition. nih.govosti.gov The decomposition of these materials often produces large volumes of environmentally benign nitrogen gas (N₂). nih.gov

Among these heterocycles, pyrazole and its derivatives are significant building blocks for designing novel high-energy-density materials (HEDMs). nih.govnih.gov The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable scaffold that can be functionalized to tune its energetic properties. rsc.org Strategies often involve introducing explosophoric groups, such as nitro (-NO₂) or azido (B1232118) (-N₃), onto the pyrazole backbone to increase energy content, density, and oxygen balance. nih.govias.ac.in

The compound this compound, while containing the foundational nitrogen-rich pyrazole core, is not itself a high-energetic material. Its substituent, the 2-methoxyethoxy group (-OCH₂CH₂OCH₃), does not contribute to the energetic properties in the same way a nitro group would. Instead, its value in this field lies in its potential as a precursor or a ligand for the synthesis of more complex energetic systems.

The primary routes for leveraging pyrazole-based compounds in energetic materials research include the synthesis of nitrated pyrazoles and the construction of energetic coordination compounds (ECCs).

Role as a Synthetic Intermediate:

The unsubstituted positions on the pyrazole ring of this compound are susceptible to electrophilic substitution, most notably nitration. The introduction of one or more nitro groups is a common and effective method for transforming a stable heterocyclic compound into an energetic one. nih.gov For example, simple nitropyrazoles like 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP) are often used as intermediates for the synthesis of more powerful explosives. nih.gov

A hypothetical nitration of this compound could yield derivatives such as 4-(2-Methoxyethoxy)-3,5-dinitro-1H-pyrazole. The energetic properties of such a derivative would be significantly different from the parent compound, as shown by comparing fundamental pyrazoles with their nitrated counterparts.

Table 1: Comparison of Physicochemical Properties of Pyrazole and Nitropyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Nitrogen Content (%) | Key Characteristics |

| Pyrazole | C₃H₄N₂ | 68.08 | 41.15% | Stable heterocyclic parent compound, not energetic. |

| 4-Nitropyrazole (4-NP) | C₃H₃N₃O₂ | 113.08 | 37.16% | Energetic intermediate; detonation properties are not exceptional on their own. nih.gov |

| 3,4-Dinitropyrazole (DNP) | C₃H₂N₄O₄ | 158.07 | 35.44% | A more powerful energetic material derived from pyrazole. nih.gov |

| This compound | C₆H₁₀N₂O₂ | 142.16 | 19.70% | Low nitrogen content; not inherently energetic. |

This table is generated based on the principles of energetic material synthesis and includes data for comparison.

Role in Energetic Coordination Chemistry:

Another advanced application is the use of pyrazole derivatives as ligands to form Energetic Coordination Compounds (ECCs) or Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net In this context, the pyrazole derivative binds to a metal center, and the resulting complex's energetic properties are determined by the combination of the ligand, the metal ion (e.g., copper, zinc), and an oxidizing anion (e.g., perchlorate, nitrate). rsc.orgrsc.org

The this compound molecule has multiple potential coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ether chain. This allows it to act as a versatile ligand, potentially forming stable complexes with various metal ions. The energy of these coordination compounds would primarily derive from the metal and the anion, with the ligand serving to structure the material and influence properties like thermal stability and sensitivity. rsc.org Research has shown that pyrazole and its substituted variants can be used to synthesize ECCs with high thermal stability and low sensitivity to mechanical stimuli like impact and friction, making them safer to handle. rsc.orgrsc.org

Table 2: Calculated Energetic Properties of Representative Energetic Compounds

| Compound | Molecular Formula | Oxygen Balance (%)* | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| TNT | C₇H₅N₃O₆ | -73.9 | 6.9 | 23 |

| RDX | C₃H₆N₆O₆ | -21.6 | 8.4 | 32 |

| This compound | C₆H₁₀N₂O₂ | -157.6 | N/A | N/A |

Oxygen Balance calculated for CO₂ and H₂O. The value for this compound highlights its deficiency in oxygen, underscoring that it is not a standalone energetic material.Data for TNT and RDX are benchmark values for comparison. nih.gov

The highly negative oxygen balance of this compound indicates it would require an external oxidizer to undergo complete combustion, which is why its utility is as a building block rather than a primary energetic molecule. By incorporating it into an ECC with an oxidizing anion, this deficiency can be overcome. rsc.org

Future Research Perspectives and Emerging Trends

Innovations in Synthesis and Derivatization Strategies

While classical methods for pyrazole (B372694) synthesis, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, are well-established, future efforts will likely focus on more efficient, regioselective, and environmentally benign routes to 4-(2-Methoxyethoxy)-1H-pyrazole and its derivatives. researchgate.net

Advanced Synthetic Protocols:

Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions stands as a significant trend for generating molecular diversity with high atom and step economy. nih.gov Future strategies could involve a three- or four-component reaction utilizing a precursor for the methoxyethoxy moiety, a 1,3-dicarbonyl equivalent, and a hydrazine (B178648) source to construct the substituted pyrazole core in a single step. rsc.org

Green Chemistry Approaches: The use of microwave-assisted organic synthesis (MAOS) and ultrasound has been shown to reduce reaction times and solvent usage in the formation of pyrazole rings. mdpi.com Applying these techniques to the synthesis of this compound could offer a more sustainable manufacturing process. Furthermore, employing novel catalytic systems, such as nano-ZnO or in situ generated Pd-nanoparticles, could enhance efficiency and yield under mild conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and scalability. Adapting the synthesis of this compound to a flow process could enable more efficient and reproducible production for potential industrial applications.

Novel Derivatization Strategies: The functionalization of the pyrazole ring at positions C3, C5, and N1 is crucial for tuning its physicochemical properties.

C-H Functionalization: Direct C-H activation and functionalization at the C3 and C5 positions would provide an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions could be employed to attach various aryl, alkyl, or other functional groups to a halogenated precursor of this compound, enabling the creation of a diverse library of derivatives.

N1-Substitutions: The nitrogen at the N1 position is a key site for derivatization. Introducing diverse substituents, from simple alkyl chains to complex aromatic systems, can significantly alter the molecule's steric and electronic profile, which is critical for applications in materials science and medicinal chemistry.

Exploration of Novel Material Applications

The unique combination of a pyrazole ring, known for its coordinating and aromatic properties, with a flexible and polar methoxyethoxy side chain opens avenues for new material applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole's nitrogen atoms are excellent ligands for metal ions. The methoxyethoxy side chain could influence the framework's porosity and guest affinity through its flexible nature and potential for hydrogen bonding. This could lead to the development of novel MOFs with applications in gas storage, separation, or catalysis.

Organic Electronics: Pyrazole derivatives possessing conjugation have shown unique photophysical properties suitable for organic materials. mdpi.com By synthesizing derivatives where the this compound core is linked to other aromatic systems, it may be possible to create novel materials for organic light-emitting diodes (OLEDs), sensors, or photovoltaics. The ether side chain could enhance solubility and processability, which are key challenges in this field.

Liquid Crystals: The introduction of long alkyl or aromatic groups at the N1 position of the pyrazole ring could induce liquid crystalline behavior. The methoxyethoxy group might influence the mesophase stability and transition temperatures, leading to new materials for display technologies.

Energetic Materials: Nitrated pyrazoles are a class of energetic materials valued for their high heat of formation and thermal stability. nih.gov While requiring careful consideration of safety, the synthesis of nitrated derivatives of this compound could be explored for developing next-generation energetic materials.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and advanced experimental techniques is critical for accelerating the discovery and optimization of new molecules and materials. This integrated approach allows for rational design and a deeper understanding of structure-property relationships. eurasianjournals.com

Computational Chemistry:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide profound insights into the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of this compound. eurasianjournals.com These calculations can predict its spectroscopic properties (NMR, UV-Vis), guide synthetic efforts by modeling reaction mechanisms, and help rationalize its behavior in different chemical environments. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the flexible methoxyethoxy side chain and its interactions with solvents, surfaces, or other molecules. eurasianjournals.com In the context of materials science, MD can simulate the self-assembly of derivatives into larger structures or their dynamic behavior within a material matrix.

Virtual Screening and Docking: For potential biological applications, computational docking can predict the binding modes and affinities of derivatives with specific protein targets, enabling the rational design of new therapeutic agents. eurasianjournals.comnih.gov

Advanced Experimental Validation:

Spectroscopy and Crystallography: The synthesis of novel derivatives must be accompanied by rigorous characterization. Advanced techniques such as 2D NMR, mass spectrometry, and single-crystal X-ray diffraction are essential for unambiguous structure determination. researchgate.net X-ray crystallography, in particular, provides precise information on bond lengths, angles, and intermolecular interactions in the solid state.

Photophysical and Electrochemical Analysis: For applications in organic electronics, techniques like UV-Vis and fluorescence spectroscopy will be used to determine absorption and emission properties. Cyclic voltammetry can be employed to measure redox potentials and estimate the energy levels of the molecular orbitals, providing data that can be directly compared with DFT calculations. nih.gov

By combining predictive computational models with precise experimental validation, the research and development cycle for new materials and molecules based on the this compound scaffold can be significantly streamlined, paving the way for rapid innovation.

Q & A

Q. What are the common synthetic routes for 4-(2-Methoxyethoxy)-1H-pyrazole, and how are reaction conditions optimized to minimize by-products?

- Methodological Answer : A widely used approach involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with substituted hydrazines under reflux in ethanol to form the pyrazole core. The methoxyethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions using 2-methoxyethanol derivatives. Optimization includes controlling temperature (e.g., 80–100°C), solvent polarity (e.g., DMF for SN2 reactions), and stoichiometric ratios to suppress side products like regioisomers or over-alkylated species. Continuous flow reactors have been employed industrially to enhance yield consistency .

Q. How is this compound characterized post-synthesis, and what spectral data are critical for structural confirmation?

- Methodological Answer : Key characterization tools include:

- 1H/13C NMR : To confirm substituent positions (e.g., methoxyethoxy protons at δ 3.5–4.0 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray Crystallography : For unambiguous structural determination, resolving dihedral angles between the pyrazole ring and substituents (e.g., methoxyethoxy group orientation) .

Advanced Research Questions

Q. How do substituent positions on the pyrazole ring (e.g., 4-(2-Methoxyethoxy) vs. 5-methyl) influence reactivity and biological activity?

- Methodological Answer : Substituent steric and electronic effects are evaluated via:

- Computational Studies : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Structure-Activity Relationships (SAR) : Biological assays (e.g., enzyme inhibition) compare derivatives. For example, 4-substituted pyrazoles often show enhanced solubility and target affinity due to polar groups like methoxyethoxy, while 5-methyl groups may increase metabolic stability .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

- Methodological Answer : Common issues include:

- Disorder in Flexible Substituents : The methoxyethoxy chain may exhibit conformational disorder. Strategies include low-temperature data collection (100 K) and SHELXL refinement with split positions .

- Hydrogen Bonding Networks : O-H⋯N interactions (e.g., between phenolic -OH and pyrazole N) stabilize crystal packing but require high-resolution data (<1.0 Å) for accurate H-atom placement .

Q. How can regioselectivity be controlled in functionalization reactions of this compound?

- Methodological Answer : Regioselective modifications (e.g., C-3 vs. C-5 substitution) are achieved via:

- Directed Metalation : Using directing groups (e.g., carboxylic acids) to guide lithiation or palladium-catalyzed cross-coupling .

- Protection/Deprotection Strategies : Temporarily blocking reactive sites (e.g., using tosyl groups) to isolate desired products .

Q. What computational methods are employed to model the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., kinases), guided by X-ray structures of homologous complexes.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over time (e.g., 100 ns simulations) to evaluate binding free energies (MM/PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.